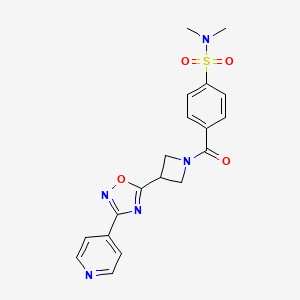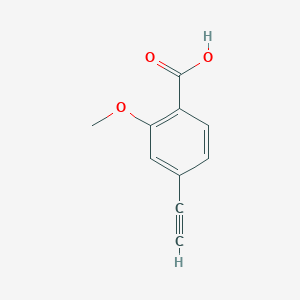
2-Bromo-3-hexyl-5-formylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-hexyl-5-formylthiophene is a monomeric precursor that forms bromo terminate polymers . It is also known by several synonyms such as EA284, Th6-CHO-Br, 5-bromo-4-hexylthiophene-2-carbaldehyde, and others .
Synthesis Analysis
2-Bromo-3-hexylthiophene is synthesized by the bromination of hexylthiophene . It is used in the synthesis of End-capped Regioregular Poly (3-hexylthiophene) and to synthesize well-defined head-to-tail-type oligothiophenes which are used in a number of high-technology applications including OLEDs .Molecular Structure Analysis
The molecular weight of 2-Bromo-3-hexyl-5-formylthiophene is 276.22 . The IUPAC name is 5-bromo-4-hexyl-1H-1lambda3-thiophene-2-carbaldehyde .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical And Chemical Properties Analysis
The storage temperature for 2-Bromo-3-hexyl-5-formylthiophene is between 28 C .Wissenschaftliche Forschungsanwendungen
Polymerization and Material Science
Controlled Polymerization and High Molecular Weight Synthesis : The controlled polymerization of 2-bromo-3-hexyl-5-iodothiophene, a related compound, using Ni(dppp)Cl2 as a catalyst and LiCl as an additive, has been extensively studied. The addition of LiCl significantly influences the polymerization rate and can lead to the synthesis of high molecular weight polydodecylthiophene. The initiation reaction and the effects of LiCl on the reactivity and active center of the monomers were thoroughly analyzed (Lamps & Catala, 2011).
Synthesis of Electron-Transport Materials : 2-Bromo compounds, such as 2-bromo-N,N′-bis(2-octyldodecyl)perylene-3,4:9,10-bis(dicarboximide), have been used in the synthesis of bis(perylene diimide)–donor electron-transport materials. These materials exhibit reversible reductions and bridge-based oxidations and have been applied in n-channel organic field-effect transistors, demonstrating their potential in electronic devices (Zhang et al., 2013).
Block Copolymer Synthesis : The well-controlled synthesis of block copolythiophenes has been achieved through the polymerization of related compounds like 2-bromo-3-hexyl-5-iodothiophene. This process is significant in creating materials with specific properties, as confirmed by various spectroscopic techniques and microscopic analysis (Ohshimizu & Ueda, 2008).
Chemical Synthesis and Modification
Selective Metallation and Synthesis : The selective lithiation of related thiophene compounds has been accomplished under controlled conditions, allowing for the transformation into 2-bromo-3-formylthiophene with high selectivity. This method is important for the precise synthesis of specific thiophene derivatives (Sonoda et al., 2009).
Synthesis of Regioregular Polythiophene and Block Copolymers : The use of π-allylnickel complexes in the polymerization of related bromo-hexyl-chloromagnesiothiophene compounds has been demonstrated to produce regioregular polythiophenes and well-defined block copolymers. This technique highlights the versatility of nickel-catalyzed polymerizations in creating complex polymeric structures (Gao et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-4-hexylthiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrOS/c1-2-3-4-5-6-9-7-10(8-13)14-11(9)12/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIPXASZHQGYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2688276.png)
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B2688278.png)

![(2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2688286.png)
![N-(3,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2688287.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2688290.png)
![(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2688291.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2688292.png)




![4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride](/img/structure/B2688299.png)